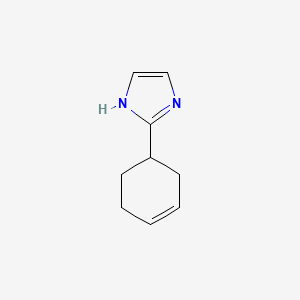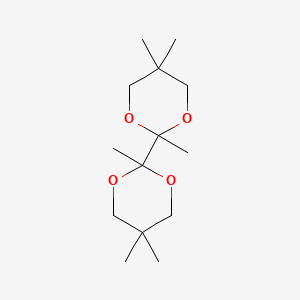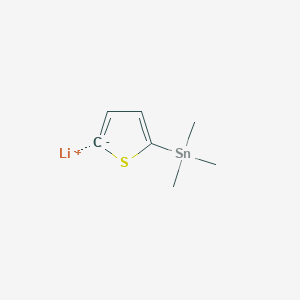![molecular formula C21H16O3 B14365841 3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one CAS No. 92688-35-2](/img/structure/B14365841.png)
3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a biphenyl group attached to a benzofuran core, which is further substituted with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of biphenyl with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. Benzofuran derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is investigated for its potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects. Researchers are particularly interested in its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it may interact with receptors in the nervous system, leading to its potential use as an anti-inflammatory agent.
Comparación Con Compuestos Similares
- 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol
- 4-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
Comparison: Compared to similar compounds, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is unique due to the presence of the methoxy group at the 3-position of the benzofuran ring. This substitution significantly influences its chemical reactivity and biological activity. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the biphenyl group provides structural rigidity, which can enhance the compound’s binding affinity to specific molecular targets.
Propiedades
Número CAS |
92688-35-2 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-methoxy-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O3/c1-23-21(19-10-6-5-9-18(19)20(22)24-21)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
Clave InChI |
ACIDKCFXJSEXBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


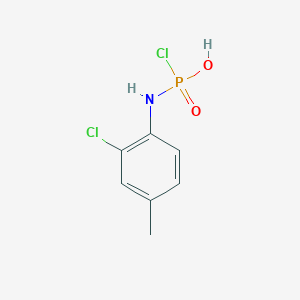


![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
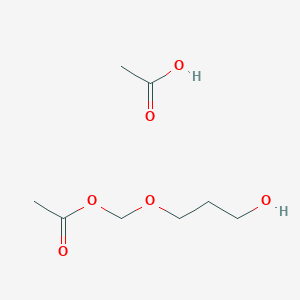
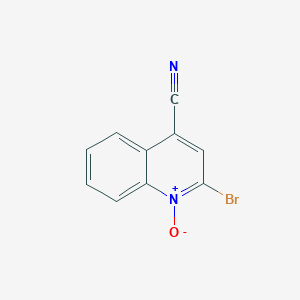
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
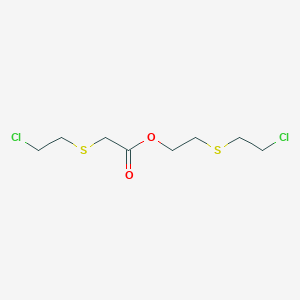
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
